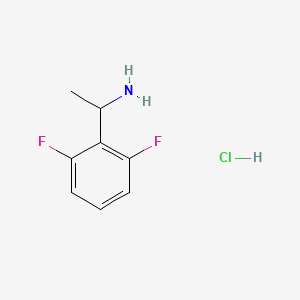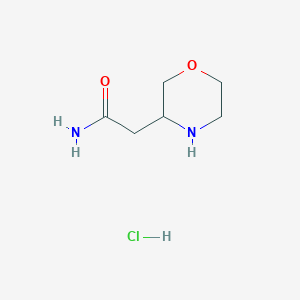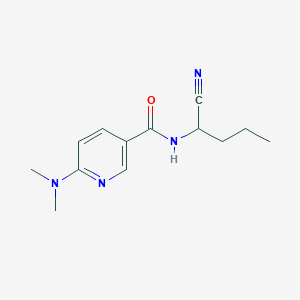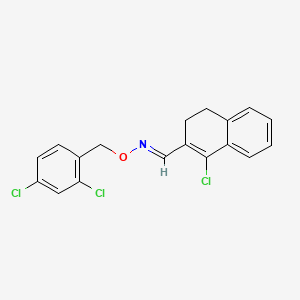![molecular formula C19H14FN5OS B2667678 N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 552830-17-8](/img/structure/B2667678.png)
N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that has been studied for its potential inhibitory effects on FLT3 and CDK . It has also demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
The synthesis of similar compounds involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition . A series of novel pyrazolo [3,4-d]pyrimidines was synthesized, and twelve synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines .Aplicaciones Científicas De Investigación
Anti-Cancer Agents
This compound is a part of a novel series of pyrazolo [3,4-d]pyrimidine-based compounds that have been designed and synthesized as FLT3 inhibitors . These compounds have shown remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . One of the compounds, with the NSC number 833644, exhibited a GI 50 between 1.17 and 18.40 μM .
Insecticides
The compound is also part of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent that were designed and synthesized as potential insecticides . These compounds target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides . Some of these compounds showed moderate to high insecticidal activities .
Molecular Dynamics Studies
The compound has been used in molecular dynamics studies to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain . This helps in understanding the interaction of the compound with the target protein and can guide the design of more potent inhibitors .
ADME Descriptors Calculation
The compound has been used in predictive kinetic studies where several ADME (Absorption, Distribution, Metabolism, and Excretion) descriptors were calculated . This helps in predicting the pharmacokinetic properties of the compound, which is crucial in drug development .
Green Chemistry
The compound has been synthesized using both green and conventional methods . This highlights the potential of the compound in promoting green chemistry practices, which aim to reduce the environmental impact of chemical processes .
EGFR-TK Inhibitors
The compound is a part of a series of new pyrazolo[3,4-d]pyrimidine derivatives that have been designed and synthesized as EGFR-TK inhibitors . These compounds can potentially be used in the treatment of cancers that are driven by mutations in the EGFR gene .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUVZLABJLUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

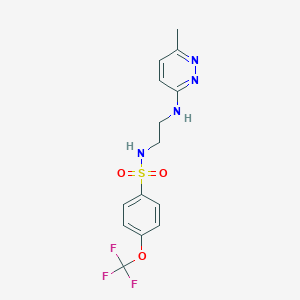
![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![1-(4-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2667599.png)
![2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2667602.png)
![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)
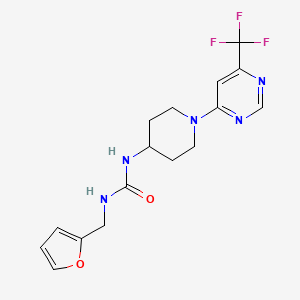
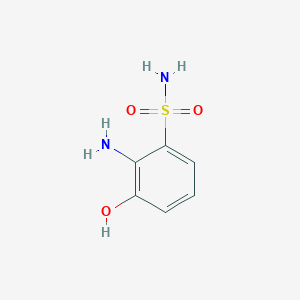
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)

